![molecular formula C20H14O7 B2990705 Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate CAS No. 879923-53-2](/img/structure/B2990705.png)
Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains the benzofuran moiety . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring . It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzofuran derivatives are often synthesized through various methods including cyclization, condensation, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound likely contains multiple functional groups including ester groups (methoxycarbonyl) and hydroxy groups . These groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions of this compound could be influenced by its functional groups. For instance, the ester groups might undergo hydrolysis, transesterification, or other reactions common to esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of derivatives related to this compound have been explored for their potential antimicrobial activity. For example, Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, showing antimicrobial activity against a range of bacteria and yeasts, based on 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material (Krawiecka et al., 2012). Similarly, Luo et al. (2005) described the synthesis of novel anticholinesterases based on furobenzofuran and methanobenzodioxepine skeletons, providing insights into structure-activity relationships and potential therapeutic applications (Luo et al., 2005).
Catalysis and Chemical Transformations
Research on the catalysis and chemical transformations involving this compound or its derivatives has been performed to understand its utility in organic synthesis. Núñez Magro et al. (2010) investigated the methoxycarbonylation of alkynes catalyzed by palladium complexes, showcasing the compound's role in the selective formation of unsaturated esters and cascade reactions to α,ω-diesters (Núñez Magro et al., 2010).
Biological Evaluation and Potential Antitumor Activity
The compound and its derivatives have also been evaluated for their biological activities, particularly in the context of antitumor properties. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, evaluating their potential as antitumor agents that inhibit tubulin polymerization. This study highlighted the synthesis strategy and the observed cytotoxic activities in various human tumor cell lines, demonstrating significant promise for these compounds in cancer therapy (Pieters et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-hydroxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7/c1-24-19(22)10-3-5-15-12(7-10)14(9-26-15)18-17(21)13-8-11(20(23)25-2)4-6-16(13)27-18/h3-9,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHYLOKJBWRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2C3=C(C4=C(O3)C=CC(=C4)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

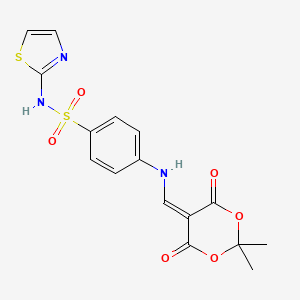
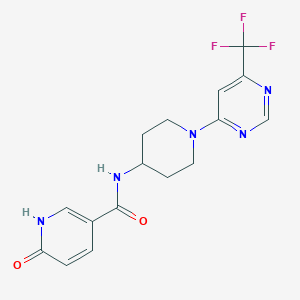
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)
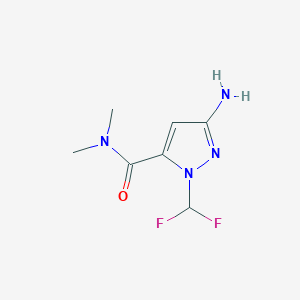
![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)
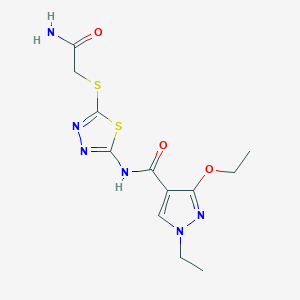
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)
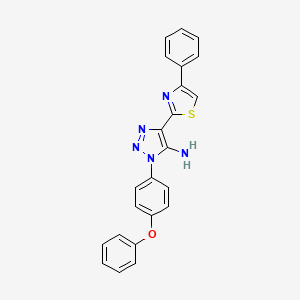
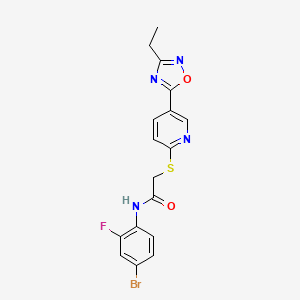
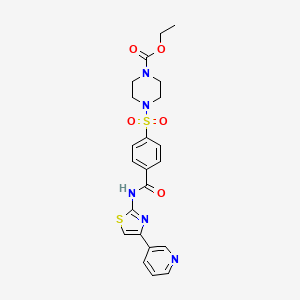
![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)
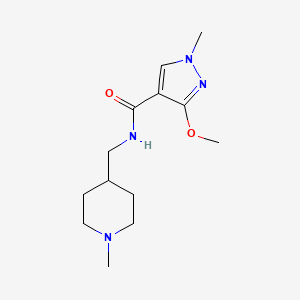
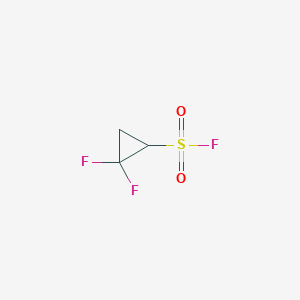
![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)